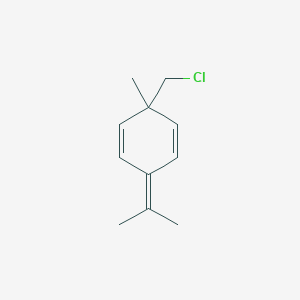
(2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane is a chemical compound known for its unique structure and properties It consists of a phosphane group attached to a 9H-fluoren-9-ylidene moiety, which is further substituted with a 2,6-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane typically involves the reaction of 9H-fluoren-9-ylidene with 2,6-dimethylphenylphosphane under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide, and it is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to a phosphine.
Substitution: The compound can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphane group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with hydrophobic regions of biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
- (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphine
- 9-(2,6-Dimethylphenyl)-9H-fluorene
- 9H-Fluorene, 9-(9H-fluoren-9-ylidene)-
Comparison: Compared to these similar compounds, (2,6-Dimethylphenyl)(9H-fluoren-9-ylidene)phosphane is unique due to the presence of the phosphane group, which imparts distinct chemical reactivity and potential applications. The compound’s ability to form coordination complexes and participate in various chemical reactions sets it apart from its analogs.
Propiedades
Número CAS |
89982-90-1 |
|---|---|
Fórmula molecular |
C21H17P |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(2,6-dimethylphenyl)-fluoren-9-ylidenephosphane |
InChI |
InChI=1S/C21H17P/c1-14-8-7-9-15(2)20(14)22-21-18-12-5-3-10-16(18)17-11-4-6-13-19(17)21/h3-13H,1-2H3 |
Clave InChI |
WGQISCTZGGMBNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)P=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
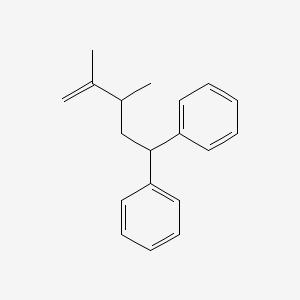

![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
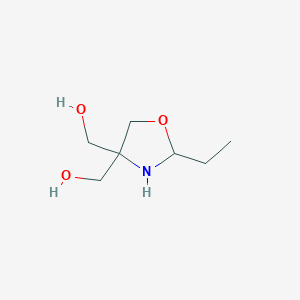

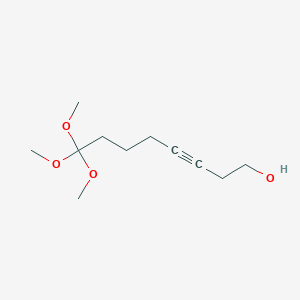
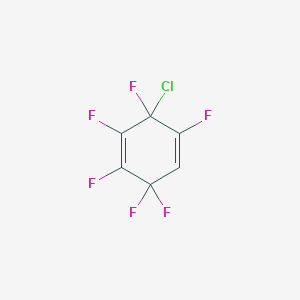
![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
![1-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrobenzene](/img/structure/B14384055.png)
